BAN ORL 24

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de BAN-ORL-24 implica varios pasos, comenzando con la preparación del intermedio de espirobenzofurano-piperidina. Este intermedio se acopla luego a un derivado de pirrolidina para formar el compuesto final. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones de acoplamiento .

Los métodos de producción industrial para BAN-ORL-24 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo y equipos de síntesis automatizados para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

BAN-ORL-24 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan grupos funcionales en el compuesto

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Introduction to BAN ORL 24

This compound is a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which is part of the G protein-coupled receptor family. This compound has garnered attention in scientific research due to its unique pharmacological properties and potential therapeutic applications. The NOP receptor is implicated in various physiological processes, including pain modulation, stress response, and neuroprotection. This article explores the applications of this compound in scientific research, detailing its biological activity, case studies, and relevant data.

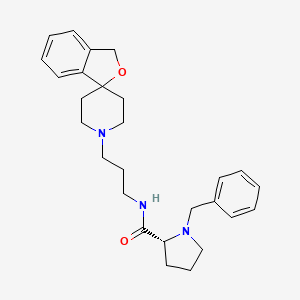

Structure

The chemical structure of this compound is characterized by a complex arrangement that includes a spiroisobenzofuran moiety and a piperidine ring, contributing to its selective binding affinity for the NOP receptor.

NOP Receptor Antagonism

This compound has demonstrated potent antagonistic effects on the NOP receptor with a pK(i) value of approximately 9.62 and an IC50 value of 0.27 nM for NOP receptors, indicating high specificity over other opioid receptors (κ-, μ-, δ-) with significantly higher IC50 values (2500 nM for κ-, 6700 nM for μ-, and >10000 nM for δ-receptors) .

In Vivo Applications

In animal models, particularly using mouse tail withdrawal assays, this compound has been shown to antagonize both pronociceptive and antinociceptive effects induced by nociceptin . For instance, administration of this compound at a dose of 10 mg/kg effectively reversed the antinociceptive actions of nociceptin when administered supraspinally and spinally .

Study on Pain Modulation

A notable study investigated the role of this compound in pain modulation through its action on the NOP receptor. The researchers administered this compound to Sprague-Dawley rats and observed significant alterations in pain response mechanisms. The results indicated that inhibition of the NOP receptor could enhance analgesic effects mediated by classical opioid pathways while reducing nociceptive signaling .

Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of neurodegeneration. The findings suggested that blocking NOP receptors with this compound could mitigate glutamate-induced excitotoxicity in neuronal cultures, highlighting its potential application in neuroprotective strategies .

Applications in Research

This compound is primarily used in research settings focused on:

- Pain Management : Investigating its role as an adjunct therapy in pain relief protocols.

- Neuropharmacology : Studying the effects on neural pathways associated with stress and anxiety.

- Drug Development : Exploring new therapeutic avenues for conditions like chronic pain and depression by modulating NOP receptor activity.

Mecanismo De Acción

BAN-ORL-24 ejerce sus efectos uniéndose selectivamente al receptor NOP, inhibiendo así su actividad. El receptor NOP es un receptor acoplado a proteína G que, cuando se activa, modula la liberación de neurotransmisores involucrados en las respuestas al dolor y al estrés. Al antagonizar este receptor, BAN-ORL-24 puede reducir la percepción del dolor y modular los comportamientos relacionados con el estrés .

Comparación Con Compuestos Similares

BAN-ORL-24 es único en su alta afinidad y selectividad por el receptor NOP en comparación con otros antagonistas del NOP. Compuestos similares incluyen:

J-113397: Otro antagonista del receptor NOP con una estructura química diferente.

SB-612111: Un antagonista selectivo del receptor NOP con aplicaciones en investigación del dolor.

UFP-101: Un antagonista del receptor NOP basado en péptidos utilizado en varios estudios de investigación

BAN-ORL-24 se destaca por sus potentes efectos inhibitorios y su alta selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica y en las posibles aplicaciones terapéuticas .

Actividad Biológica

BAN ORL 24, chemically known as (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride, is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). Its biological activity is primarily linked to its interactions with the NOP receptor, which plays a critical role in pain modulation and various neurobiological processes.

This compound exhibits high affinity for the NOP receptor, with a Ki value of 0.24 nM in CHO cell membranes expressing the human receptor. It selectively inhibits nociceptin-induced calcium mobilization and GTPγS binding, indicating its potential in modulating pain pathways without affecting traditional opioid receptors significantly. The compound shows IC50 values of 0.27 nM for NOP receptors, compared to much higher values (>10000 nM) for mu (μ), kappa (κ), and delta (δ) opioid receptors, underscoring its selectivity .

Research Findings

Research has demonstrated that this compound can reverse the thermal and mechanical antinociceptive effects induced by dual agonists of µ-opioid and NOP receptors in mouse models. Specifically, at a dose of 10 mg/kg, it effectively antagonizes nociceptin's effects on pain perception . In addition, studies have shown that this compound does not interfere with the antinociceptive action of endomorphin-1, further highlighting its selective action .

Table: Comparative Affinity of this compound

| Receptor Type | Ki (nM) | IC50 (nM) |

|---|---|---|

| NOP | 0.24 | 0.27 |

| μ-opioid | >10000 | 0.224 |

| κ-opioid | >6700 | >2500 |

| δ-opioid | >10000 | >10000 |

Case Studies

- Pain Modulation in Animal Models :

- Interaction with Other Opioid Receptors :

- Neurobiological Implications :

Propiedades

IUPAC Name |

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27/h1-5,8-11,25H,6-7,12-21H2,(H,28,31)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMQGKJURAJEN-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide interact with the NOP receptor and what are the downstream effects?

A1: 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide acts as an antagonist at the NOP receptor. While the precise mechanism of action at the molecular level is still under investigation, research suggests that by blocking the NOP receptor, this compound prevents the binding and subsequent effects of its endogenous ligand, nociceptin/orphanin FQ. [, ] This antagonism has been shown to influence various physiological processes, particularly those related to mood regulation and energy homeostasis. [, ] For example, studies have demonstrated the compound's potential antidepressant-like effects, potentially mediated through modulation of the catecholaminergic system. [, , ]

Q2: Can you provide information about the compound's structure-activity relationship (SAR)?

A2: While specific SAR data for 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide is limited within the provided research, it is known that modifications to the chemical structure of NOP receptor ligands can significantly impact their activity, potency, and selectivity. [] Future research exploring different structural analogs of this compound is needed to establish a comprehensive SAR profile, enabling the optimization of its pharmacological properties for potential therapeutic applications.

Q3: What research has been done on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide in relation to in vitro and in vivo efficacy?

A3: Research on 1-Benzyl-N-[3-(1'H,3'H-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-yl)propyl]-D-Prolinamide has primarily focused on preclinical models. Studies using rodent models have demonstrated the compound's antidepressant-like effects. [, , ] For example, one study showed that administration of the compound produced antidepressant-like effects in mice, and further investigation suggested that these effects might be mediated through the catecholaminergic system. [, ] Further research, including cell-based assays and more complex animal models, is crucial to fully elucidate the compound's mechanism of action and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.